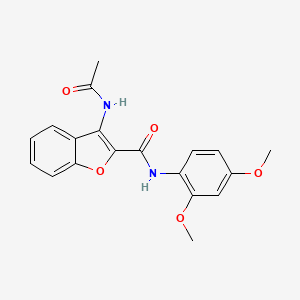
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a synthetic organic compound that has attracted attention due to its potential applications in various fields such as chemistry, biology, and medicine. This compound features a complex structure with multiple functional groups, including cyano, carbonyl, and amide functionalities, making it a versatile candidate for various chemical reactions and interactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step reactions. One of the common methods begins with the preparation of the core pyridinone structure through a cyclization reaction of suitable starting materials. The cyano and dimethyl groups are then introduced via subsequent reactions, followed by the coupling with the 2,3-dihydro-1,4-benzodioxin-6-yl amine to form the final acetamide product. Detailed reaction conditions such as temperature, solvent, and catalysts are crucial to achieve high yields and purity.
Industrial Production Methods: For industrial-scale production, optimization of the synthesis route is essential. This includes the selection of cost-effective reagents, scalable reaction conditions, and efficient purification methods. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance the production efficiency and minimize waste.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions due to the presence of different functional groups. Some common types of reactions include:
Oxidation: The carbonyl group can participate in oxidation reactions to form corresponding oxides.
Reduction: The cyano group can be reduced to primary amines using suitable reducing agents.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions: Reagents such as hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions are frequently used. Reaction conditions often involve specific solvents (e.g., ethanol, dichloromethane) and controlled temperatures.
Major Products Formed: Oxidation of the carbonyl group may yield oxides, while reduction of the cyano group produces primary amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile used.
科学研究应用
Chemistry: The compound is utilized as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it valuable in organic synthesis.
Biology: In biological research, this compound can serve as a probe for studying enzyme interactions and protein-ligand binding due to its unique structure.
Industry: In industrial applications, this compound can be employed in the development of advanced materials and coatings, benefiting from its reactive functional groups.
作用机制
The compound exerts its effects by interacting with specific molecular targets such as enzymes or receptors. The presence of the cyano and carbonyl groups allows it to form strong hydrogen bonds and electrostatic interactions with the active sites of proteins, leading to inhibition or activation of biological pathways. The detailed mechanism involves the binding of the compound to the target site, inducing conformational changes that affect the protein's function.
相似化合物的比较
Comparing 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide with similar compounds highlights its unique features:
Similar Compounds: 2-oxopyridin derivatives, benzodioxin-containing acetamides, and other cyano-containing compounds.
Uniqueness: The combination of the pyridinone core with the benzodioxin moiety is uncommon, providing a distinct structural and electronic profile. This uniqueness can enhance its binding affinity and specificity for certain biological targets compared to other similar compounds.
There you have it! A detailed overview of this compound and its various aspects. How does that land for you?
属性
IUPAC Name |
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-11-7-12(2)21(18(23)14(11)9-19)10-17(22)20-13-3-4-15-16(8-13)25-6-5-24-15/h3-4,7-8H,5-6,10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVPJXVLFOWGRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC3=C(C=C2)OCCO3)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-Chloro-4-(prop-2-ynylamino)phenyl]acetamide](/img/structure/B2909128.png)
![N-[1-(4-Methylpiperazine-1-carbonyl)cyclopentyl]but-2-ynamide](/img/structure/B2909129.png)
![N-(3-chloro-4-fluorophenyl)-2-cyano-3-{4-[(pyridin-4-yl)methoxy]phenyl}prop-2-enamide](/img/structure/B2909130.png)

![Ethyl 2-({[2-(2,4-dichlorophenoxy)propanehydrazido]carbonyl}amino)acetate](/img/structure/B2909134.png)

![3-Cyano-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide](/img/structure/B2909136.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-cyanobenzamide](/img/structure/B2909138.png)
![8-(4-ethylphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2909139.png)
![1-(4-nitrophenyl)dihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazole](/img/structure/B2909140.png)


